molecular formula C18H38IN3O B14404476 4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide CAS No. 89610-64-0

4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide

Katalognummer: B14404476
CAS-Nummer: 89610-64-0
Molekulargewicht: 439.4 g/mol
InChI-Schlüssel: IRCLMRYKEDAZPA-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide is a complex organic compound with a unique structure that includes a morpholine ring, diethylamino, and octylamino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the morpholine ring, followed by the introduction of the diethylamino and octylamino groups through nucleophilic substitution reactions. The final step involves the formation of the iodide salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-{(Diethylamino)[hexyl(methyl)amino]methylidene}morpholin-4-ium iodide
  • 4-{(Diethylamino)[methyl(octyl)amino]methylene}morpholin-4-ium

Uniqueness

4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide is unique due to its specific combination of functional groups and structural features

Eigenschaften

CAS-Nummer

89610-64-0

Molekularformel

C18H38IN3O

Molekulargewicht

439.4 g/mol

IUPAC-Name

N',N'-diethyl-N-methyl-1-morpholin-4-ium-4-ylidene-N-octylmethanediamine;iodide

InChI

InChI=1S/C18H38N3O.HI/c1-5-8-9-10-11-12-13-19(4)18(20(6-2)7-3)21-14-16-22-17-15-21;/h5-17H2,1-4H3;1H/q+1;/p-1

InChI-Schlüssel

IRCLMRYKEDAZPA-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCCCN(C)C(=[N+]1CCOCC1)N(CC)CC.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.